molecular formula C10H15NO6 B12763983 Mycosporine glycine CAS No. 65318-21-0

Mycosporine glycine

Cat. No.: B12763983
CAS No.: 65318-21-0
M. Wt: 245.23 g/mol
InChI Key: XZQILKYKJYHEHD-JTQLQIEISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mycosporine glycine involves the condensation of 4-deoxygadusol with glycine in the presence of an ATP-grasp amino acid ligase . This reaction forms the aminocyclohexenone ring characteristic of this compound. The process can be carried out under mild conditions, typically at room temperature and neutral pH .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages due to the challenges associated with its extraction and purification from natural sources. recent advances in heterologous synthesis have shown promise. This method involves the expression of the biosynthetic genes in a host organism, such as Escherichia coli, to produce this compound in larger quantities .

Biological Activity

Mycosporine glycine (M-Gly) is a mycosporine-like amino acid (MAA) known for its significant biological activities, particularly its role in photoprotection and antioxidant defense. This article explores the biosynthesis, distribution, and biological properties of M-Gly, supported by data tables and case studies from diverse research findings.

1. Overview of this compound

This compound is synthesized from 4-deoxygadusol and glycine through the action of ATP-grasp amino acid ligase. It is primarily found in certain cyanobacteria and algae, where it serves as a protective agent against ultraviolet (UV) radiation.

2. Biosynthesis and Distribution

The biosynthetic pathway of M-Gly involves several enzymatic steps:

  • Precursor : 4-deoxygadusol
  • Enzyme : ATP-grasp amino acid ligase
  • Product : this compound

M-Gly has been identified in various cyanobacterial species, including Halothece sp. PCC7418 and Euhalothece sp., particularly in environments with high UV exposure or salinity .

Table 1: Distribution of this compound in Cyanobacteria

Cyanobacterium SpeciesHabitat TypeM-Gly ConcentrationReference
Halothece sp. PCC7418HalotolerantHigh
Euhalothece sp.Hypersaline SalternHigh
Arthrospira sp. CU2556Marine EnvironmentModerate

3.1 Photoprotection

M-Gly acts as an effective UV absorber, protecting cells from harmful radiation by dissipating energy as heat. Its absorption maximum is around 310 nm, making it particularly effective against UV-A and UV-B radiation .

3.2 Antioxidant Properties

M-Gly exhibits strong antioxidant activity, significantly scavenging reactive oxygen species (ROS). Research indicates that M-Gly has an eight-fold higher antioxidative capacity compared to other MAAs like shinorine .

  • IC50 Value : The half-maximal inhibitory concentration (IC50) for M-Gly was found to be approximately 24 µM, indicating its effectiveness in neutralizing oxidative stress .

3.3 Cellular Effects

Studies have shown that M-Gly promotes cell proliferation in human skin fibroblasts (TIG-114 cells), enhancing growth by about 40% at concentrations of 50 µM. This suggests potential applications in skin care and anti-aging products due to its protective effects against UV-induced cell death .

4. Case Studies

Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capabilities of M-Gly using the DPPH assay, revealing that extracts rich in M-Gly significantly reduced oxidative stress markers in human fibroblast cells exposed to UV radiation .

Case Study 2: Biosynthesis Under Stress Conditions
In Aphanothece halophytica, M-Gly synthesis was notably induced under high salinity conditions compared to UV stress, highlighting its adaptive role in extreme environments .

5. Conclusion

This compound is a multifunctional compound with significant biological activities that provide protection against UV radiation and oxidative stress. Its unique properties make it a valuable candidate for applications in pharmaceuticals, cosmetics, and skin care products aimed at enhancing photoprotection and promoting cellular health.

Properties

CAS No.

65318-21-0

Molecular Formula

C10H15NO6

Molecular Weight

245.23 g/mol

IUPAC Name

2-[[(5S)-5-hydroxy-5-(hydroxymethyl)-2-methoxy-3-oxocyclohexen-1-yl]amino]acetic acid

InChI

InChI=1S/C10H15NO6/c1-17-9-6(11-4-8(14)15)2-10(16,5-12)3-7(9)13/h11-12,16H,2-5H2,1H3,(H,14,15)/t10-/m0/s1

InChI Key

XZQILKYKJYHEHD-JTQLQIEISA-N

Isomeric SMILES

COC1=C(C[C@](CC1=O)(CO)O)NCC(=O)O

Canonical SMILES

COC1=C(CC(CC1=O)(CO)O)NCC(=O)O

Origin of Product

United States

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